molecular formula C7H6N2O5 B1590258 4-Methyl-2,5-dinitrophenol CAS No. 20294-52-4

4-Methyl-2,5-dinitrophenol

Cat. No. B1590258
CAS RN: 20294-52-4
M. Wt: 198.13 g/mol
InChI Key: KBKKXHQMXZFCLI-UHFFFAOYSA-N
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Description

4-Methyl-2,5-dinitrophenol is a chemical compound with the molecular formula C7H6N2O5 . It is chemically related to trinitrophenol (picric acid) .


Synthesis Analysis

The synthesis of 2,4-dinitrophenol, a compound similar to 4-Methyl-2,5-dinitrophenol, can be achieved by nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture . Other routes of synthesis include nitration of monochlorobenzene, nitration of benzene with nitrogen dioxide and mercurous nitrate, oxidation of 1,3-dinitrobenzene, and nitration of phenol with nitric acid .


Chemical Reactions Analysis

Phenols, like 4-Methyl-2,5-dinitrophenol, do not behave as organic alcohols, despite the presence of a hydroxyl (-OH) group in their structure. Instead, they react as weak organic acids .

Scientific Research Applications

Electrochemical Sensing

4-Methyl-2,5-dinitrophenol has been studied for its use in electrochemical sensing, particularly as a herbicide. Irandoust et al. (2019) investigated its electrochemical behavior and sensing, utilizing a nanomagnetic core shell linked to a carbon nanotube modified electrode. This research highlights its potential application in the quantification and detection of this compound in environmental samples, especially in water resources. For more details, see Irandoust et al. (2019).

Environmental Toxicity and Risk Assessment

Another aspect of 4-Methyl-2,5-dinitrophenol's scientific research involves understanding its toxicity to freshwater ecosystems. Kwak et al. (2020) conducted studies to determine the hazardous concentrations of this compound in freshwater ecosystems. This research is crucial for establishing guidelines and understanding the ecological risks posed by 2,4-dinitrophenol in aquatic environments. Details can be found in Kwak et al. (2020).

Industrial and Pharmaceutical Applications

In the industrial and pharmaceutical sectors, 4-Methyl-2,5-dinitrophenol has been employed in various applications. For example, it is used as a starting material in the production of pesticides, herbicides, and dyes. Hirooka et al. (2006) studied the degradation of 2,4-dinitrophenol by a mixed culture of photoautotrophic microorganisms, demonstrating its potential for removing this compound from industrial wastewater. More information is available in Hirooka et al. (2006).

Photocatalytic Degradation

The photocatalytic degradation of 4-Methyl-2,5-dinitrophenol from synthetic wastewater has been a topic of interest. This approach, using Fe3O4@SiO2@TiO2/rGO magnetic nanoparticles, was evaluated by MirzaHedayat et al. (2018), showcasing an innovative method for treating industrial effluents containing this pollutant. Further details can be found in MirzaHedayat et al. (2018).

Safety And Hazards

4-Methyl-2,5-dinitrophenol can be hazardous. Contact with skin or inhalation can cause poisoning . It is also toxic if swallowed .

properties

IUPAC Name

4-methyl-2,5-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-4-2-6(9(13)14)7(10)3-5(4)8(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKKXHQMXZFCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548861
Record name 4-Methyl-2,5-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2,5-dinitrophenol

CAS RN

20294-52-4
Record name 4-Methyl-2,5-dinitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20294-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2,5-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JV Bullen, JH Ridd - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
o-Nitrophenols with an additional substituent (Y = NO2, Cl, or Me) in the 3-position rearrange in trifluoromethanesulphonic acid at 100 C to give mainly the product with the nitro group in …
Number of citations: 4 pubs.rsc.org

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